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molecular formula C8H7F2N3O B8614103 2-Azido-1-(3,4-difluorophenyl)ethanol

2-Azido-1-(3,4-difluorophenyl)ethanol

Cat. No. B8614103
M. Wt: 199.16 g/mol
InChI Key: VSAFVJJIUOHBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183275B2

Procedure details

Sodium azide (625 mg, 9.6 mmol) followed by ammonium chloride (514 mg, 9.6 mmol) were added to a solution of 2-(3,4-difluorophenyl)oxirane (1 g, 6.4 mmol) in methanol (10 mL) and water (2.5 mL). After stirring at 80° C. overnight, the reaction mixture was concentrated to give a residue. The residue was partitioned between water and ethyl acetate. The organic phase was washed with brine, dried (sodium sulfate) and concentrated to give a residue. Chromatography of the residue over silica gel eluting with 10-50% ethyl acetate/hexane afforded 2-azido-1-(3,4-difluorophenyl)ethanol.
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl-].[NH4+].[F:7][C:8]1[CH:9]=[C:10]([CH:15]2[CH2:17][O:16]2)[CH:11]=[CH:12][C:13]=1[F:14].C(OCC)(=O)C.CCCCCC>CO.O>[N:1]([CH2:17][CH:15]([C:10]1[CH:11]=[CH:12][C:13]([F:14])=[C:8]([F:7])[CH:9]=1)[OH:16])=[N+:2]=[N-:3] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
625 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
514 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1OC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(O)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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